molecular formula C16H18N2O3S2 B11480959 ethyl 8-methyl-5-oxo-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidine-2-carboxylate

ethyl 8-methyl-5-oxo-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidine-2-carboxylate

Cat. No.: B11480959
M. Wt: 350.5 g/mol
InChI Key: RCVMCTDIKRMJQT-UHFFFAOYSA-N
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Description

Ethyl 8-methyl-5-oxo-2,3,6,7,8,9-hexahydro-5H-1benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidine-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings

Preparation Methods

The synthesis of ethyl 8-methyl-5-oxo-2,3,6,7,8,9-hexahydro-5H-1benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidine-2-carboxylate typically involves multi-step organic reactionsReaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid

Scientific Research Applications

Ethyl 8-methyl-5-oxo-2,3,6,7,8,9-hexahydro-5H-1benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 8-methyl-5-oxo-2,3,6,7,8,9-hexahydro-5H-1benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It has been shown to inhibit specific pathways, such as the NF-kB inflammatory pathway, by binding to active residues of proteins involved in these pathways. This inhibition can lead to reduced inflammation and neuroprotection .

Comparison with Similar Compounds

Similar compounds include other heterocyclic structures with benzothieno and thiazolo rings. Examples include:

Ethyl 8-methyl-5-oxo-2,3,6,7,8,9-hexahydro-5H-1benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidine-2-carboxylate stands out due to its unique combination of rings and functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H18N2O3S2

Molecular Weight

350.5 g/mol

IUPAC Name

ethyl 5-methyl-16-oxo-8,12-dithia-10,15-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10-triene-13-carboxylate

InChI

InChI=1S/C16H18N2O3S2/c1-3-21-15(20)11-7-18-14(19)12-9-5-4-8(2)6-10(9)22-13(12)17-16(18)23-11/h8,11H,3-7H2,1-2H3

InChI Key

RCVMCTDIKRMJQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN2C(=O)C3=C(N=C2S1)SC4=C3CCC(C4)C

Origin of Product

United States

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